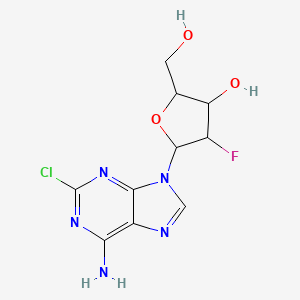
2'-Deoxy-2',2'-difluorocytidine 5'-(4-Methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-2’,2’-difluorocytidine 5’-(4-Methylbenzenesulfonate) is a synthetic nucleoside analog. It is an intermediate in the synthesis of gemcitabine metabolites, which are used in various therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’,2’-difluorocytidine involves several steps. One method includes reacting a 1-halo ribofuranose compound with a nucleobase in a solvent to obtain a nucleoside. This nucleoside is then deprotected to yield 2’-Deoxy-2’,2’-difluorocytidine . Another method involves the use of ribofuranose intermediates such as ribofuranose alpha-methanesulfonate, which reacts with nucleobases to produce the desired nucleosides .
Industrial Production Methods
Industrial production of 2’-Deoxy-2’,2’-difluorocytidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of protective groups and specific solvents to facilitate the reactions and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’,2’-difluorocytidine undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hexamethyldisilazane: Used in the protection of nucleobases.
Methanesulfonate: Used as a leaving group in substitution reactions.
Major Products
The major products formed from these reactions include various protected and deprotected nucleosides, which are intermediates in the synthesis of therapeutic agents like gemcitabine .
Scientific Research Applications
2’-Deoxy-2’,2’-difluorocytidine 5’-(4-Methylbenzenesulfonate) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and cytotoxicity.
Medicine: Utilized in the development of anticancer drugs, particularly gemcitabine, which is effective against various cancers such as non-small cell lung cancer and pancreatic cancer.
Industry: Employed in the large-scale production of nucleoside analogs for therapeutic use.
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Inhibition of DNA Synthesis: After phosphorylation to its active form, 2’-Deoxy-2’,2’-difluorocytidine triphosphate, it integrates into DNA, terminating the chain and inhibiting DNA synthesis.
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis, and its inhibition leads to decreased DNA replication and cell death.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluorocytidine: Another nucleoside analog with antiviral properties.
Gemcitabine: A well-known anticancer agent that shares a similar mechanism of action.
Uniqueness
2’-Deoxy-2’,2’-difluorocytidine 5’-(4-Methylbenzenesulfonate) is unique due to its specific structural modifications, which enhance its efficacy and stability as an intermediate in the synthesis of gemcitabine metabolites.
Properties
CAS No. |
1151528-53-8 |
|---|---|
Molecular Formula |
C₁₆H₁₇F₂N₃O₆S |
Molecular Weight |
417.38 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


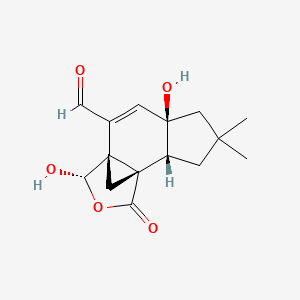
![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B1141416.png)

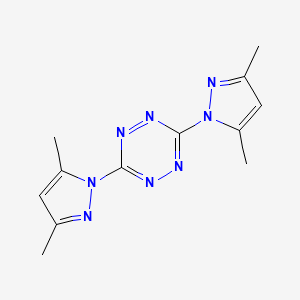
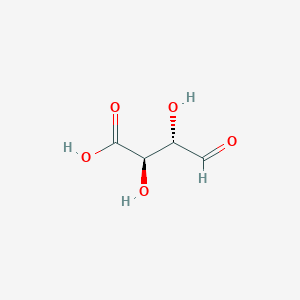

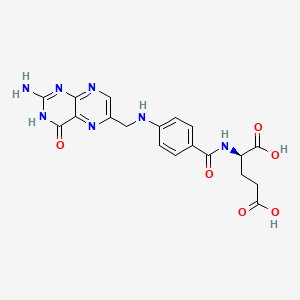
![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)
